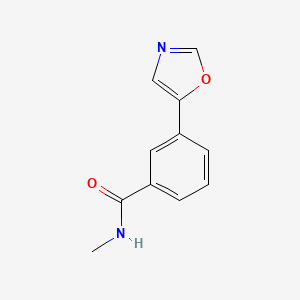
N-methyl-3-(oxazol-5-yl)benzamide
Cat. No. B8451589
M. Wt: 202.21 g/mol
InChI Key: FEWREDAPTXWCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815909B2
Procedure details


To a round bottom flask was added N-methyl-3-(oxazol-5-yl)benzamide (0.50 gm, 2.47 mmol) and THF (25 mL). The reaction was cooled to −78° C. and 1.6 M nBuLi (3.86 mL, 6.18 mmol) was added dropwise. The reaction turned orange-red in color. After 60 min, a solution of hexachloroethane (0.88 gm, 3.71 mmol) in THF (5 mL) was slowly added. The reaction was slowly warmed to rt over 30 min. After 2 h at rt the reaction was quenched by slow addition of sat. NH4Cl (10 mL). The mixture was concentrated to remove most of the THF. The mixture was then partitioned between EtOAc (40 mL) and water (20 mL). The organic phase was isolated, washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-100% EtOAc/Hexanes to give the product, 3-(2-chlorooxazol-5-yl)-N-methylbenzamide, (123 mg, 0.52 mmol, 21% yield) as a light yellow solid. Anal. Calcd. for C11H9ClN2O2 m/z 236.0, found: 237.0 (M+H)+.





Yield
21%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[O:14][CH:13]=[N:12][CH:11]=2)[CH:5]=1.[Li]CCCC.[Cl:21]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:21][C:13]1[O:14][C:10]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([NH:2][CH3:1])=[O:15])=[CH:11][N:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C1=CC(=CC=C1)C1=CN=CO1)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.86 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was slowly warmed to rt over 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 2 h at rt the reaction was quenched by slow addition of sat. NH4Cl (10 mL)
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then partitioned between EtOAc (40 mL) and water (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was isolated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0-100% EtOAc/Hexanes
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1OC(=CN1)C=1C=C(C(=O)NC)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.52 mmol | |
| AMOUNT: MASS | 123 mg | |
| YIELD: PERCENTYIELD | 21% | |
| YIELD: CALCULATEDPERCENTYIELD | 21.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
